

CAS number 1014-70-6 toxicological profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Simetryn*

Cat. No.: *B1662803*

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of CAS Number 1014-70-6: **Simetryn**

Foreword

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive toxicological profile of the substance associated with CAS number 1014-70-6. As a Senior Application Scientist, my objective is to synthesize publicly available data into a coherent and practical narrative, grounded in scientific integrity. This document clarifies the chemical's identity and delves into its toxicological properties, emphasizing the causality behind toxicological assessments and providing a framework for understanding its potential hazards.

Chemical Identification and Clarification

A critical first step in assessing any chemical's toxicology is unambiguous identification. Literature and database searches for CAS number 1014-70-6 can be misleading, with some sources incorrectly associating it with N-(1-Naphthyl)ethylenediamine dihydrochloride. However, authoritative chemical inventories, including PubChem, CAS Common Chemistry, and commercial supplier databases, definitively assign CAS No. 1014-70-6 to the triazine herbicide, **Simetryn**.^{[1][2][3]} This guide will exclusively focus on the toxicological profile of **Simetryn**.

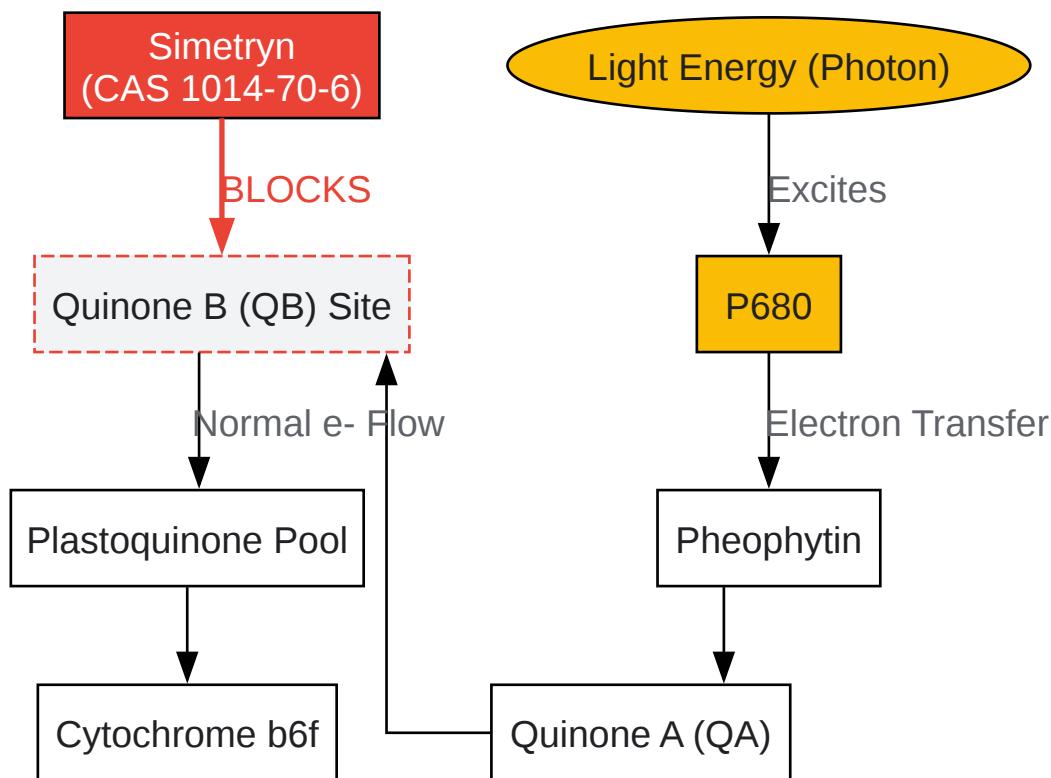

Simetryn is a synthetic compound belonging to the methylthiotriazine class of herbicides.^[4] It is primarily used for the pre- and post-emergence control of annual broadleaf weeds and grasses in various crops, notably paddy rice.^{[5][6]}

Table 1: Chemical Identity of **Simetryn** (CAS 1014-70-6)

Identifier	Value	Source(s)
CAS Number	1014-70-6	[1] [3]
IUPAC Name	N2,N4-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine	[1] [7]
Synonyms	Simetryne, GY-Bon, 2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine	[1] [4] [8]
Molecular Formula	C ₈ H ₁₅ N ₅ S	[1] [2] [3]
Molecular Weight	213.30 g/mol	[1] [2]
Chemical Structure	<chem>CCNC1=NC(=NC(=N1)SC)NC</chem>	[1]

Mechanism of Action: The Foundation of its Biological Activity

Understanding a substance's mechanism of action is fundamental to interpreting its toxicological profile. **Simetryn** exerts its herbicidal effects by inhibiting photosynthesis.[\[4\]](#)[\[6\]](#) Specifically, it acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[\[6\]](#) By binding to the QB site of the D1 protein in PSII, it blocks the electron flow from quinone A to quinone B. This disruption halts ATP production and the fixation of CO₂, ultimately leading to the generation of reactive oxygen species, lipid peroxidation, and cell death in susceptible plants.[\[5\]](#)[\[9\]](#) This targeted mechanism is highly effective in plants but also provides a basis for assessing potential off-target effects in non-plant organisms.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **Simetryn** at Photosystem II.

Mammalian Toxicological Profile

The assessment of mammalian toxicity is crucial for determining human health risks. Data is primarily derived from studies on laboratory animals, such as rats and rabbits.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance.

Simetryn exhibits low to moderate acute toxicity via oral and dermal routes and is harmful if inhaled.[1][6][10]

Table 2: Summary of Acute Toxicity Data for **Simetryn**

Endpoint	Species	Value	Classification/Reference
Oral LD ₅₀	Rat	>750 mg/kg	Slightly Hazardous[6]
Rat	750 mg/kg	Harmful if swallowed[10][11]	
Mouse	1600 mg/kg	[10]	
Dermal LD ₅₀	Rat	>3100 mg/kg	[6]
Inhalation LC ₅₀ (4h)	Rat	4.88 mg/L	Harmful if inhaled[6]

The primary hazard classification for acute exposure is "Harmful if swallowed" (GHS Acute Toxicity, Oral: Category 4).[1][12] Symptoms of acute oral toxicity are generally non-specific but may include details not reported other than the lethal dose value.[11]

Experimental Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

The selection of an appropriate acute toxicity protocol is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement). The Up-and-Down Procedure (UDP), outlined in OECD Test Guideline 425, is a validated method that minimizes the number of animals required.

Methodology:

- **Animal Selection:** Healthy, young adult female rats are typically used as they are often slightly more sensitive.
- **Housing & Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and allowed to acclimatize for at least 5 days.
- **Dosing:** A single animal is dosed with the test substance (**Simetryn**) via oral gavage. The starting dose is selected based on available information, often near the estimated LD₅₀.
- **Observation:** The animal is observed for mortality or signs of toxicity for up to 14 days.

- Sequential Dosing:
 - If the animal survives, the next animal is given a higher dose.
 - If the animal dies, the next animal is given a lower dose.
- Endpoint Determination: Dosing continues sequentially until stopping criteria are met, allowing for the calculation of the LD₅₀ and its confidence interval using maximum likelihood methods.

Figure 2: Workflow for an Acute Oral Toxicity Study (OECD 425).

Skin and Eye Irritation & Sensitization

There is some conflicting data regarding irritation. One source reports that **Simetryn** is non-irritating to the skin and eyes of rabbits.^[6] However, other safety data sheets classify it as a potential irritant to the skin, eyes, and respiratory system.^[10] Given this discrepancy, it is prudent to handle **Simetryn** as a potential irritant.

In a guinea pig study, **Simetryn** was not found to be a skin sensitizer.^[6]

Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause DNA or chromosomal damage, a potential precursor to carcinogenicity and reproductive toxicity. Based on available data, **Simetryn** is considered not to be genotoxic.^{[6][13]} This conclusion is typically based on a battery of tests, including in vitro bacterial reverse mutation assays (Ames test) and in vitro or in vivo mammalian cell cytogenetic assays.

Carcinogenicity

Long-term carcinogenicity studies in animals are used to assess the potential for a substance to cause cancer. According to available safety data, **Simetryn** is not classifiable as to its carcinogenicity to humans and is not listed as a carcinogen by major regulatory bodies like IARC or NTP.^{[13][14]}

Reproductive and Developmental Toxicity

The assessment of reproductive and developmental toxicity is a key component of the toxicological profile. Data in this area for **Simetryn** is limited and contains some ambiguity. The Registry of Toxic Effects of Chemical Substances (RTECS) notes that it has been investigated as a "reproductive effector".[\[10\]](#)[\[11\]](#) One safety data sheet includes hazard statements indicating it is "Suspected of damaging fertility. Suspected of damaging the unborn child".[\[15\]](#) Conversely, another source reports "No data available" for reproductive toxicity.[\[16\]](#) This lack of clear, harmonized data indicates an area where further investigation may be warranted to fully characterize the risk.

Ecotoxicological Profile

While mammalian toxicity appears low to moderate, **Simetryn** poses a significant hazard to the aquatic environment. This is consistent with its mode of action, which targets a fundamental biological process (photosynthesis) also present in aquatic primary producers like algae.

Table 3: Summary of Aquatic Ecotoxicity Data for **Simetryn**

Endpoint	Species	Value	Classification/Reference
Acute LC ₅₀ (96h)	Rainbow Trout (Oncorhynchus mykiss)	7.0 mg/L	[6] [13] [15]
Acute EC ₅₀ (48h)	Water Flea (Daphnia magna)	50.0 mg/L	[6]
Acute EC ₅₀ (72h)	Green Algae (Anabaena flos-aquae)	0.0098 mg/L	Very Toxic to Algae [6]

The data clearly demonstrates that **Simetryn** is very toxic to aquatic life, with particularly high toxicity to algae.[\[1\]](#)[\[6\]](#) This leads to its classification as hazardous to the aquatic environment, both acute and chronic.[\[1\]](#)

Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.

Table 4: GHS Hazard Classification for **Simetryn** (CAS 1014-70-6)

Hazard Class	Hazard Statement	Code	Source(s)
Acute Toxicity, Oral (Category 4)	Harmful if swallowed	H302	[1] [17]
Hazardous to the Aquatic Environment, Acute (Category 1)	Very toxic to aquatic life	H400	[1] [17]
Hazardous to the Aquatic Environment, Chronic (Category 1)	Very toxic to aquatic life with long lasting effects	H410	[1] [17]

Conclusion

The toxicological profile of **Simetryn** (CAS 1014-70-6) is characterized by low to moderate acute mammalian toxicity, with the primary route of concern being oral ingestion. It is not considered to be genotoxic or carcinogenic based on current data. However, there is a notable lack of clarity and some conflicting information regarding its potential for reproductive and developmental toxicity, which warrants a cautious approach.

The most significant toxicological concern associated with **Simetryn** is its high toxicity to aquatic organisms, particularly algae, leading to its classification as a serious environmental hazard. This profile is consistent with its targeted mechanism of action as a photosystem II inhibitor. Professionals handling this substance should employ appropriate personal protective equipment to mitigate exposure, especially considering the conflicting data on irritation, and take stringent measures to prevent its release into the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simetryn | C8H15N5S | CID 13905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Simetryn [sitem.herts.ac.uk]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. rayfull.com [rayfull.com]
- 7. Simetryn – CRM LABSTANDARD [crmlabstandard.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. smagrichem.com [smagrichem.com]
- 10. canbipharm.com [canbipharm.com]
- 11. RTECS NUMBER-XY4025000-Chemical Toxicity Database [drugfuture.com]
- 12. echemi.com [echemi.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. chemscene.com [chemscene.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. hpc-standards.us [hpc-standards.us]
- 17. Simetryn (1014-70-6) | PSC [substances.ineris.fr]
- To cite this document: BenchChem. [CAS number 1014-70-6 toxicological profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662803#cas-number-1014-70-6-toxicological-profile\]](https://www.benchchem.com/product/b1662803#cas-number-1014-70-6-toxicological-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com